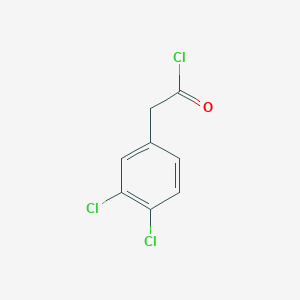

2-(3,4-Dichlorophenyl)acetyl chloride

カタログ番号 B1302697

分子量: 223.5 g/mol

InChIキー: CJJURHKDGQSBLE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US06174879B1

Procedure details

3,4-Dichlorophenylacetyl chloride is prepared according to the method described in Example 8, using 3,4-dichlorophenylacetic acid (2.62 g, 12.8 mmol) to give a yellow oil which is dissolved in chloroform (15 mL). This solution is refluxed for 9 hours with a solution of (±)-trans-[2-(4-morpholinyl)]cyclohexanol (2.25 g, 12.2 mmol) in chloroform (10 mL) under nitrogen. The solvent is removed in vacuo, and the residue is partitioned between 1M hydrochloric acid (75 mL) and ether (75 mL). The ether layer is separated and the aqueous is washed with more ether (2×30 mL), and then basified to pH14 by the addition of 50% sodium hydroxide solution. This is then extracted with ether (4×30 mL), and the combined ether extracts are washed with water until GC shows no unreacted aminoalcohol in the ether. The ether containing the product is then dried over sodium sulfate, and the solvent is removed to leave the crude free ester. The residue is dissolved in ether (20 mL) and treated with HCl in ether to precipitate the salt. It is washed with ether and recrystallised from hot methanol to yield the title compound.

[Compound]

Name

(±)-trans-[2-(4-morpholinyl)]cyclohexanol

Quantity

2.25 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].C(Cl)(Cl)[Cl:14]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([Cl:14])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.62 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C=CC1Cl)CC(=O)O

|

Step Two

[Compound]

|

Name

|

(±)-trans-[2-(4-morpholinyl)]cyclohexanol

|

|

Quantity

|

2.25 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a yellow oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent is removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue is partitioned between 1M hydrochloric acid (75 mL) and ether (75 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether layer is separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the aqueous is washed with more ether (2×30 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

basified to pH14 by the addition of 50% sodium hydroxide solution

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

This is then extracted with ether (4×30 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined ether extracts are washed with water until GC

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether containing the product is then dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave the crude free ester

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C=CC1Cl)CC(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |